
XCC
概要
説明
準備方法
化学反応の分析
カンキツシュウモウ病菌は、以下を含むさまざまな化学反応を起こします。
酸化: 細菌は特定の有機化合物を酸化することができ、その病原性に寄与します。
還元: 還元反応は、細菌の代謝プロセスに関与しています。
置換: カンキツシュウモウ病菌は、特に植物組織との相互作用において、置換反応に関与することができます。これらの反応に使用される一般的な試薬には、さまざまな有機基質と細菌が生成する酵素が含まれます。 .
科学研究への応用
カンキツシュウモウ病菌は、いくつかの科学研究に応用されています。
化学: 細菌の代謝経路と宿主植物との化学的相互作用の研究。
生物学: 細菌感染と植物防御反応のメカニズムの理解。
医学: カンキツシュウモウ病菌を抑制できる潜在的な抗菌化合物の探索。
科学的研究の応用
Xanthomonas citri subsp. citri has several scientific research applications:
Chemistry: Studying the bacterium’s metabolic pathways and chemical interactions with host plants.
Biology: Understanding the mechanisms of bacterial infection and plant defense responses.
Medicine: Exploring potential antibacterial compounds that can inhibit Xanthomonas citri subsp. citri.
Industry: Developing biocontrol agents and strategies to manage citrus canker in agricultural settings
作用機序
カンキツシュウモウ病菌の作用機序には、いくつかの分子標的と経路が含まれます。
感染過程: 細菌は気孔または傷口から植物に入り、細胞間隙に定着します。
病原性因子: カンキツシュウモウ病菌は、感染と病気の進行を促進する細胞外多糖類やタンパク質などの病原性因子を産生します。
宿主との相互作用: 細菌は宿主植物細胞と相互作用し、病斑やシュウモウの形成につながります
類似化合物との比較
特性
IUPAC Name |
2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5/c1-3-9-22-17-15(18(26)23(10-4-2)19(22)27)20-16(21-17)12-5-7-13(8-6-12)28-11-14(24)25/h5-8H,3-4,9-11H2,1-2H3,(H,20,21)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMMGCYGCFXBFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20914271 | |
| Record name | [4-(2,6-Dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20914271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96865-83-7 | |
| Record name | 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096865837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [4-(2,6-Dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20914271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
- Type III secretion system (T3SS) and effectors: Xcc utilizes T3SS to deliver effector proteins (T3Es) directly into host cells, interfering with plant defense mechanisms and promoting disease [, , , , ].
- Genetic diversity and pathogenicity: Different this compound races exhibit varying degrees of virulence on different host cultivars, suggesting a complex interplay of pathogenicity factors and host resistance genes [, , , , ].
- Molecular mechanisms of pathogenicity: Studies investigate the role of specific genes and proteins in this compound virulence, including those involved in xanthan production, extracellular enzyme secretion, and quorum sensing [, , , , , , , , , , ].
- Host responses to this compound infection: Research explores plant defense mechanisms against this compound, including stomatal aperture regulation, callose deposition, and the role of specific resistance genes [, , , ].
- Control and management of black rot: Studies evaluate various approaches to manage this compound, such as copper-based treatments, biocontrol agents, and breeding for resistance [, , , ].
Q1: What is the role of the Type III secretion system (T3SS) in this compound virulence?
A1: The T3SS is a needle-like apparatus used by this compound to inject effector proteins (T3Es) directly into host plant cells. These effectors suppress plant immunity and manipulate host cellular processes to the benefit of the bacteria, ultimately contributing to disease development [, , , , ].
Q2: How do different races of this compound contribute to variations in disease severity?
A2: this compound exists as different races, each carrying a unique repertoire of virulence factors, including T3Es. These variations contribute to differences in their ability to infect specific host cultivars and cause disease. Some races are more aggressive than others, leading to a wider range of susceptible hosts and more severe symptoms [, , , , ].
Q3: How does xanthan production contribute to this compound virulence?
A3: Xanthan is an exopolysaccharide produced by this compound. It plays a crucial role in virulence by forming a protective biofilm around bacterial cells, contributing to clogging of the plant vascular system, and hindering plant defenses [, ].
Q4: How does this compound evade recognition by the host immune system?
A4: this compound employs various strategies to evade host recognition. One mechanism involves variations in the composition of exopolysaccharides (EPS) and lipopolysaccharides (LPS), which can help the bacteria avoid detection by the plant's immune system [].
Q5: How do plants defend themselves against this compound infection?
A5: Plants employ various defense mechanisms against this compound, including stomatal closure to prevent bacterial entry, callose deposition to reinforce cell walls and limit bacterial spread, and the activation of specific resistance genes that trigger immune responses [, , , ].
Q6: Why are some Brassica varieties more susceptible to black rot than others?
A6: Resistance or susceptibility to this compound is often determined by a gene-for-gene interaction between the pathogen's effector repertoire and the host's resistance genes. Variations in these genes among Brassica varieties contribute to differences in their ability to recognize and defend against this compound infection [, , , ].
Q7: What are some effective ways to manage black rot disease caused by this compound?
A7: Management strategies include: * Cultural practices: Crop rotation, use of disease-free seeds and transplants, and sanitation to reduce inoculum levels [, ].* Chemical control: Copper-based bactericides can be effective, but resistance development is a concern [, , ].* Biological control: Utilizing beneficial microorganisms like Bacillus subtilis to suppress this compound growth []. * Host resistance: Breeding resistant cultivars is the most sustainable approach to manage black rot [, , , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine;hydrochloride](/img/structure/B1662273.png)
![5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione;hydrochloride](/img/structure/B1662274.png)

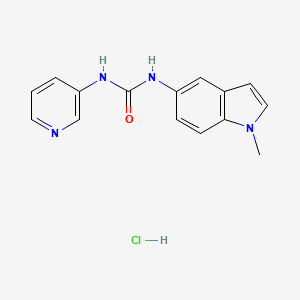
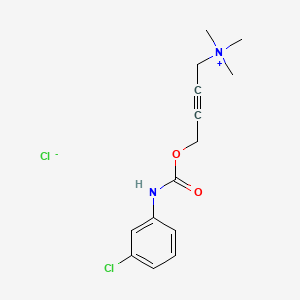
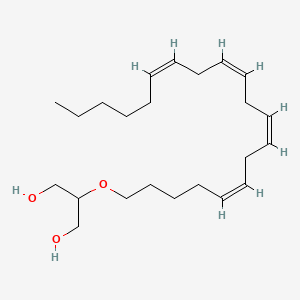
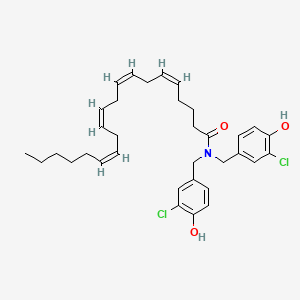
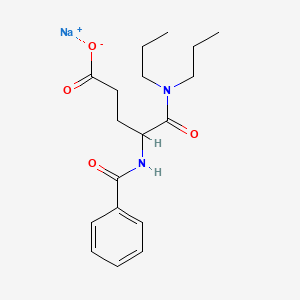
![[(1S)-1-[(7-bromo-2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methylamino]ethyl]phosphonic acid;hydrochloride](/img/structure/B1662286.png)
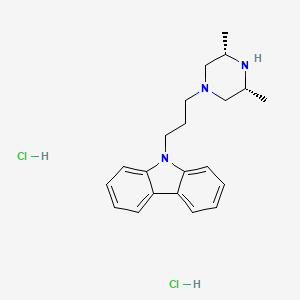
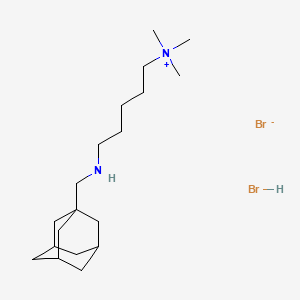
![sodium;9-[(4aR,6R,7R,7aR)-7-methoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-(4-chlorophenyl)sulfanylpurin-6-amine;hydrate](/img/structure/B1662292.png)
